molecular formula C7H12ClN3O B3107255 [1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1609406-70-3

[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No. B3107255
CAS RN: 1609406-70-3
M. Wt: 189.64
InChI Key: BGGCRXIBAYPCBL-UHFFFAOYSA-N
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Description

“[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Biological Applications

  • Heterocyclic Compound Synthesis : Research has shown the ability to synthesize various heterocyclic compounds, including oxadiazoles, that have potential applications in drug development and materials science. These compounds exhibit a range of biological activities, suggesting their usefulness in developing new therapeutic agents (Paepke et al., 2009).

  • Anticancer and Antimicrobial Activities : Some studies focus on the synthesis and characterization of oxadiazole derivatives with significant antibacterial, antifungal, and anticancer activities. These findings underscore the potential of oxadiazole compounds in the development of new treatments for various diseases (Sharma et al., 2014), (Verma et al., 2022).

  • Chemical Stability and Reactivity : Investigations into the chemical stability and reactivity of oxadiazole derivatives, including studies on their rearrangement reactions in the presence of water and hydrochloric acid, provide valuable information for synthetic chemists. These insights are crucial for the design and synthesis of new compounds with desired properties and activities (Kayukova et al., 2018).

  • Novel Synthetic Routes : Research has also explored novel synthetic routes for creating oxadiazole derivatives, highlighting efficient and selective synthesis methods. These studies contribute to the advancement of organic synthesis, offering new pathways for creating compounds with potential scientific and pharmaceutical applications (Chennakrishnareddy et al., 2011).

Safety and Hazards

The safety information available indicates that “[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” has been classified as Acute Tox. 3 Oral . This suggests that it may be harmful if swallowed.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-4(8)7-9-6(10-11-7)5-2-3-5;/h4-5H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGCRXIBAYPCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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